7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Description
7-Hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound featuring a fused thiazole-pyridine core with a hydroxyl group at position 7 and a methylamino substituent at position 2. The compound’s synthesis and availability have been documented in commercial catalogs, though it is currently listed as discontinued . Its physicochemical properties, such as solubility and pKa, are inferred from structurally similar analogs, including a density of ~1.64 g/cm³ and a pKa of ~4.5 based on predictive models .
Properties
IUPAC Name |
7-hydroxy-2-(methylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-8-7-10-6-5(13-7)3(11)2-4(12)9-6/h2H,1H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVRAHNUMSFRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715760 | |
| Record name | 7-Hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626226-54-8 | |
| Record name | 7-Hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine can yield the desired thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 undergoes selective oxidation under controlled conditions. For example:
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Oxidizing Agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.
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Product : Formation of 7-keto derivatives (e.g., 7-oxo-2-(methylamino) thiazolo[4,5-b]pyridin-5(4H)-one), confirmed via LC-MS and NMR .
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 60°C, 6 hours | 7-Oxo derivative |
| Oxidation | H₂O₂/Fe³⁺ catalyst | RT, 24 hours | Partial hydroxylation at adjacent positions |
Reduction Reactions
The methylamino group and thiazole ring participate in reduction reactions:
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Reducing Agents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
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Conditions : NaBH₄ in methanol (0–5°C, 2 hours) selectively reduces the thiazole ring’s double bond, yielding a dihydrothiazole intermediate .
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Reduction | NaBH₄/MeOH | 0–5°C, 2 hours | Dihydrothiazole derivative |
| Catalytic Hydrogenation | H₂ (1 atm)/Pd-C | RT, 12 hours | Saturation of thiazole ring (low yield) |
Substitution Reactions
The hydroxyl and methylamino groups are nucleophilic sites for substitution:
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Nucleophiles : Alkyl halides, acyl chlorides, or sulfonating agents.
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Conditions :
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| O-Alkylation | CH₃I/K₂CO₃ | DMF, 80°C, 8 hours | 7-Methoxy derivative |
| O-Acylation | AcCl/pyridine | RT, 24 hours | 7-Acetoxy derivative |
| N-Alkylation | Benzyl bromide | NaH/THF, reflux | N-Benzylated methylamino product |
Cyclization and Ring-Opening
The thiazolo[4,5-b]pyridine scaffold participates in ring-opening reactions under strong acidic/basic conditions:
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Acid Hydrolysis : Concentrated HCl at 100°C cleaves the thiazole ring, yielding pyridine-2,5-dione and methylaminothiol fragments .
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Base-Induced Rearrangement : NaOH/EtOH induces ring expansion to form triazolo derivatives .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the pyridine ring:
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Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ introduces aryl groups at position 6 .
| Reaction Type | Catalyst | Conditions | Major Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O, 90°C, 12 hours | 6-Aryl substituted derivatives |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the thiazole ring, forming dimeric products confirmed by X-ray crystallography .
Key Mechanistic Insights
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Electronic Effects : The electron-rich thiazole ring facilitates electrophilic substitution at position 4 .
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Steric Hindrance : The methylamino group at position 2 directs substitution to the para-hydroxyl site .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 197.22 g/mol
- CAS Number : 626226-54-8
Chemistry
Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique thiazole and pyridine rings allow for the creation of derivatives with tailored properties.
Biology
Biological Activities : Research has indicated that 7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one exhibits potential antimicrobial and anticancer properties. Studies have explored its effects on various cell lines, revealing promising results in inhibiting tumor growth and microbial activity.
Medicine
Therapeutic Potential : The compound is being investigated for its ability to target specific enzymes or receptors involved in disease pathways. Its dual functional groups (hydroxyl and methylamino) enhance its interaction with biological targets, making it a candidate for drug development.
Industry
Material Development : In industrial applications, this compound is explored for its unique electronic and optical properties. It can be utilized in the development of new materials for electronics or photonics.
Uniqueness
The specific substitution pattern of this compound contributes to its enhanced biological activity compared to other thiazole or pyridine derivatives.
Anticancer Activity Study
A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.
Antimicrobial Efficacy
Research evaluating the antimicrobial properties revealed that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study suggested that the hydroxyl group plays a crucial role in enhancing the compound's interaction with bacterial cell membranes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Amino Group Variations: Replacing methylamino with morpholino (VI052) or aryl amino groups (e.g., 3-trifluoromethylanilino ) alters electronic and steric properties, impacting receptor binding and solubility.
- Fluorinated Substituents : CF3 or CF2H groups enhance metabolic stability and lipophilicity, as seen in VI050 and VI052 .
- Hydrophilic Modifications: Introduction of hydroxypropyl (VI160 ) or morpholino groups improves aqueous solubility, critical for bioavailability.
Pharmacological Activity
Anti-Inflammatory and Antioxidant Activity
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives demonstrated anti-inflammatory and antioxidant properties in vitro, with activity modulated by substitutions at N3, C5, and C6 . For example:
Anticancer Activity
4,5-Dihydrothiazolo[4,5-b]pyridine derivatives (e.g., compounds 9b, 9e, 9f) exhibited antitumor activity against MCF-7 breast cancer cells, with IC50 values comparable to doxorubicin . The saturated dihydro scaffold may enhance membrane permeability compared to the parent thiazolo[4,5-b]pyridinone.
Herbicidal Activity
2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines (e.g., 7a–c) inhibited plant-specific fatty acid thioesterases (FAT), serving as novel herbicidal leads. Their reduced reactivity compared to unsaturated analogs improved selectivity .
Antimicrobial Activity
Spiro-thiazolo[4,5-d]pyrimidines (e.g., compound 72) displayed moderate to strong antibacterial and antifungal activity, surpassing streptomycin and amphotericin B in some cases .
Solubility and Physicochemical Properties
- Solubility: Thiazolo[4,5-b]pyridin-5(4H)-ones with polar substituents (e.g., hydroxyl, morpholino) are soluble in DMF, DMSO, and acetic acid but poorly soluble in water . Fluorinated analogs (e.g., VI050) exhibit lower aqueous solubility due to increased hydrophobicity .
- pKa and Stability : The target compound’s predicted pKa (~4.5) suggests moderate acidity, enabling ionization under physiological conditions .
Biological Activity
7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 197 g/mol. It features a thiazole ring fused to a pyridine ring, with hydroxyl and methylamino substituents that are believed to enhance its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 7-hydroxy-2-(methylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
| Molecular Formula | C7H7N3O2S |
| Molecular Weight | 197 g/mol |
| LogP | 0.86 |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For example, one method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine to yield the desired thiazole derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In particular, a series of thiazolo[4,5-b]pyridine derivatives were evaluated for their inhibitory effects against various bacterial strains. One notable compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli , indicating strong antibacterial potential .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole-pyridine core can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives were screened for their cytotoxic effects on HaCat and Balb/c 3T3 cells using MTT assays, revealing promising results .
The mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies have indicated that it interacts with key bacterial enzymes such as MurD and DNA gyrase. These interactions involve multiple hydrogen bonds and hydrophobic contacts that stabilize the binding of the compound within the active sites of these enzymes .
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazolo[4,5-b]pyridine derivatives revealed that compound 3g had significant antibacterial activity against both Pseudomonas aeruginosa and Escherichia coli . The research included detailed molecular docking analyses that confirmed strong binding affinity to target enzymes .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against cancer cell lines, several derivatives were tested for their effects on cell viability. The results indicated that certain modifications to the thiazole-pyridine structure could enhance anticancer activity significantly compared to standard chemotherapeutic agents .
Q & A
What are the optimized synthetic routes for preparing 7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one and its intermediates?
The synthesis involves Suzuki-Miyaura cross-coupling and regioselective alkylation. For example, methyl-substituted intermediates are synthesized via palladium-catalyzed coupling of brominated thiazolopyridines with methylboronic acid, followed by hydrogenation to introduce saturation. Key steps include:
- Use of tris(pentafluorophenyl)borane (BCF) as a Lewis acid to facilitate BH3-mediated reduction of the thiazolo[4,5-b]pyridine core .
- Purification via gradient column chromatography (ethyl acetate/hexane) to isolate intermediates, achieving yields up to 81% .
How do structural modifications (e.g., halogenation, N-acylation) influence solubility and lipophilicity?
Substituents drastically alter physicochemical properties:
- Brominated analogs (e.g., 13b) exhibit higher LogP (3.17) but lower water solubility compared to methyl-substituted derivatives (LogP 1.59, solubility 173 mg/L at pH 2.3) .
- N-Acylation with acetyl chloride increases lipophilicity, improving membrane permeability but requiring solubility enhancers (e.g., co-solvents) for in vitro assays .
What methodologies are used to analyze structure-activity relationships (SAR) for herbicidal activity?
SAR studies combine:
- In vitro assays : FAT A thioesterase inhibition (pI values) to quantify target affinity .
- Greenhouse trials : Preemergence application at 50–320 g/ha to assess weed control (e.g., ALOMY, LOLRI) and crop selectivity in corn/soy .
- Advanced analogs (e.g., 7b) show full weed control at 150 g/ha with <20% crop damage, outperforming cinmethylin .
Why is hydrogenation of the thiazolo[4,5-b]pyridine core challenging, and how is it addressed?
Hydrogenation fails with Pd/C due to catalyst poisoning by sulfur. Successful methods include:
- Iron-mediated sulfur removal in acetic acid, yielding 2,3-dihydro derivatives with retained regiochemistry .
- Borohydride reagents at elevated temperatures, though disulfide byproducts require careful purification .
How does 7b overcome resistance in grass weeds like ALOMY_R and LOLSS_R?
7b maintains efficacy against resistant strains via:
- Enhanced FAT A binding (pI 7.3 vs. 5.4–6.3 for other analogs) .
- Multi-target inhibition, reducing selection pressure for single-gene mutations .
How do 2,3-dihydro derivatives compare to unsaturated parent compounds in biological activity?
Saturation improves crop selectivity but reduces target affinity (except 13b):
- Dihydro analogs (e.g., 7a–c) show moderate FAT A affinity (pI 5.9–6.3) but superior in vivo efficacy due to prolonged soil persistence .
- Unsaturated thiazolo[4,5-b]pyridines (e.g., 5) have higher LogP (2.28) and phytotoxicity, limiting agricultural use .
What role does N-acylation play in modulating bioactivity?
N-Acylation (e.g., 16a–f) enhances metabolic stability and bioavailability:
- Acetylated derivatives (16c) retain 84% yield and improve translocation in xylem tissues .
- However, bulky acyl groups reduce herbicidal potency, favoring small substituents like methyl .
How do in vitro binding assays correlate with in vivo efficacy?
Discrepancies arise due to:
- Physicochemical factors : High LogP analogs (13c) show weak in vitro binding (pI 5.4) but moderate field efficacy via soil adsorption .
- Metabolic activation : Prodrugs like aminoboranes (17d–e) require enzymatic conversion for activity, not captured in vitro .
What experimental designs improve crop selectivity in preemergence applications?
Strategies include:
- Dose-response profiling : 7b achieves 90% weed control at 50 g/ha with <5% crop damage, widening the selectivity window .
- Formulation additives : Co-application with safeners (e.g., benoxacor) mitigates soybean injury .
What advanced protocols validate efficacy against resistant weeds?
Resistance studies use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
